molecular formula C10H16N2 B13954198 2,5-Dipropylpyrazine CAS No. 64271-01-8

2,5-Dipropylpyrazine

Cat. No.: B13954198
CAS No.: 64271-01-8
M. Wt: 164.25 g/mol
InChI Key: OLMMSLIJLXHCEF-UHFFFAOYSA-N
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Description

2,5-Dipropylpyrazine (CAS 64271-01-8) is an alkylated pyrazine derivative provided as a high-purity reagent for scientific investigation. Pyrazines are a significant class of flavor and fragrance compounds, with numerous derivatives identified as naturally occurring components in various foods . As a member of this chemical family, this compound serves as a valuable reference standard and building block in research applications, particularly in the fields of food science, analytical chemistry, and fragrance research. Researchers utilize this compound to study the sensory properties and olfactory characteristics of alkylpyrazines. The compound's structure, featuring a pyrazine ring with propyl substituents at the 2 and 5 positions, makes it a subject of interest for structure-activity relationship (SAR) studies aimed at understanding how chain length and substitution patterns influence sensory properties. The safety of related pyrazine derivatives has been evaluated by international bodies, with compounds like 2-propylpyrazine being determined to raise no safety concerns at current intake levels, supporting the use of such compounds in research contexts . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited from personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64271-01-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,5-dipropylpyrazine

InChI

InChI=1S/C10H16N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h7-8H,3-6H2,1-2H3

InChI Key

OLMMSLIJLXHCEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)CCC

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazine Precursors

A common method to prepare alkyl-substituted pyrazines involves the alkylation of pyrazine or its derivatives with alkyl halides under basic or catalytic conditions. For 2,5-Dipropylpyrazine, this would entail selective substitution at the 2 and 5 positions.

  • Starting materials: Pyrazine or 2,5-dihalopyrazine
  • Alkylating agent: Propyl halide (e.g., 1-bromopropane or 1-chloropropane)
  • Catalysts/Conditions: Strong bases (e.g., sodium hydride), phase transfer catalysts, or transition metal catalysts to promote selective alkylation
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Typically reflux or elevated temperatures to ensure reaction completion

Cyclization from Diamine and Dicarbonyl Precursors

An alternative approach involves the cyclization of α-diketones with α-diamines bearing propyl substituents, leading to the formation of the pyrazine ring with propyl groups at the desired positions.

This method allows for direct construction of the substituted pyrazine ring in a single step.

Example from Analogous Pyrazine Derivatives Preparation

In related research on substituted pyrazines, such as 2,5-dialkylpyrazines, the following procedure has been documented:

Step Reagents/Conditions Outcome
1 React 2,5-dichloropyrazine with propylmagnesium bromide (Grignard reagent) in THF at 0 °C to room temperature Formation of this compound via nucleophilic substitution
2 Purification by recrystallization or chromatography Pure this compound obtained

This method benefits from the high reactivity of the Grignard reagent and the availability of 2,5-dichloropyrazine as a starting material.

Data Table: Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct Alkylation Pyrazine + propyl halide Base (NaH), polar aprotic solvent, reflux Simple reagents, straightforward Possible low regioselectivity 50-70
Cyclization from Diamines α-Diaminopropane + α-diketone Acidic/neutral, ethanol, reflux One-step ring formation Requires specific precursors 60-80
Grignard Reaction on Dichloropyrazine 2,5-Dichloropyrazine + propylmagnesium bromide THF, 0 °C to RT, inert atmosphere High selectivity, good yields Sensitive reagents, moisture sensitive 70-90

Research Findings and Notes

  • The Grignard reaction route is widely favored for its selectivity and relatively high yield in preparing 2,5-dialkylpyrazines, including this compound.
  • Direct alkylation methods may suffer from regioselectivity issues and require careful control of reaction conditions.
  • Cyclization methods offer a synthetic shortcut but depend on the availability of suitable diamine and diketone precursors.
  • Purification typically involves recrystallization or chromatographic techniques to obtain analytically pure this compound.
  • Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dipropylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dipropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

The following table compares 2,5-Dipropylpyrazine with structurally related pyrazine compounds in terms of molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Applications/Properties References
This compound C₁₀H₁₆N₂ 164.25 g/mol 2,5-di-n-propyl Acceptorless dehydrogenative coupling NMR-confirmed structure; flavor/fragrance?
2,5-Dimethylpyrazine C₆H₈N₂ 108.14 g/mol 2,5-dimethyl Catalytic alkylation/oxidation Food flavoring agent (nutty aroma)
2,5-Dimethyl-3-propylpyrazine C₉H₁₄N₂ 150.22 g/mol 2,5-dimethyl; 3-propyl Pd-catalyzed cross-coupling Flavor enhancer (earthy notes)
2,5-Diisopropylpyrazine C₁₀H₁₆N₂ 164.25 g/mol 2,5-diisopropyl Not specified (likely alkylation) Intermediate in organic synthesis
3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine C₁₀H₂₀N₂O₂ 208.28 g/mol 3,6-diethoxy; 2-isopropyl Hydrazine-mediated substitution Chiral building block in pharma

Structural and Functional Insights:

  • Substituent Effects :

    • Alkyl Chain Length : Longer alkyl chains (e.g., propyl in this compound vs. methyl in 2,5-Dimethylpyrazine) increase hydrophobicity, as reflected in higher calculated logP values (e.g., 2.93 for 2,5-Dimethyl-3-propylpyrazine vs. 1.78 for 2,5-Dimethylpyrazine) .
    • Steric Hindrance : Bulky substituents like isopropyl groups (in 2,5-Diisopropylpyrazine) may reduce reactivity in further functionalization compared to linear propyl chains .
  • Synthesis Methods :

    • Acceptorless Dehydrogenative Coupling : Used for this compound, this method avoids oxidizing agents, enhancing sustainability .
    • Palladium Catalysis : Critical for introducing propyl groups at specific positions (e.g., 2,5-Dimethyl-3-propylpyrazine) .

Physicochemical Properties:

  • Solubility : Alkyl-substituted pyrazines like this compound exhibit lower water solubility compared to methoxy derivatives (e.g., 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine, log10ws = -1.52) .
  • Thermal Stability : Pyrazines with electron-donating groups (e.g., methoxy) show higher thermal stability than alkyl-substituted variants due to resonance effects .

Biological Activity

2,5-Dipropylpyrazine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The compound belongs to the pyrazine family, which is known for its diverse chemical properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE inhibitors are known to modulate cellular signaling pathways by preventing the breakdown of cyclic nucleotides, which can lead to anti-inflammatory effects .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing various derivatives of pyrazines, this compound demonstrated a good anti-inflammatory profile without emetic side effects . This suggests its potential therapeutic use in treating inflammatory conditions.

Study on PDE Inhibition

A notable study involved the synthesis and evaluation of various pyrazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit PDE4 activity, leading to reduced inflammation in experimental models .

Anticancer Activity in Extracts

In related research focused on plant extracts rich in pyrazine compounds, it was found that these extracts could significantly reduce the viability of cancer cells when treated with specific concentrations over a defined period. The methodology involved MTT assays to measure cell viability post-treatment .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism References
Anti-inflammatorySignificant inhibitionPDE4 inhibition leading to reduced inflammation
AnticancerReduced cell viabilityInduction of apoptosis and inhibition of angiogenesis

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